molecular formula C10H12N2O B3232140 1-(1-Methyl-1H-indazol-4-yl)ethanol CAS No. 1334405-61-6

1-(1-Methyl-1H-indazol-4-yl)ethanol

Cat. No.: B3232140
CAS No.: 1334405-61-6
M. Wt: 176.21 g/mol
InChI Key: FLGUHGLQYCNEFN-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indazol-4-yl)ethanol is a chemical compound with the molecular formula C10H12N2O It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-indazol-4-yl)ethanol typically involves the reaction of 1-methylindazole with an appropriate aldehyde or ketone under reductive conditions. One common method is the reduction of 1-(1-Methyl-1H-indazol-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-indazol-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(1-Methyl-1H-indazol-4-yl)ethanone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: 1-(1-Methyl-1H-indazol-4-yl)ethanone

    Reduction: 1-(1-Methyl-1H-indazol-4-yl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Methyl-1H-indazol-4-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-indazol-4-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use. Detailed studies are required to elucidate the exact mechanisms in each case.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-indazol-4-yl)ethanone
  • 1-(1-Methyl-1H-indazol-4-yl)ethane
  • 1-(1-Methyl-1H-indazol-4-yl)methanol

Uniqueness

1-(1-Methyl-1H-indazol-4-yl)ethanol is unique due to the presence of both the indazole ring and the hydroxyl group, which confer specific chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

1-(1-methylindazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(13)8-4-3-5-10-9(8)6-11-12(10)2/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGUHGLQYCNEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=NN(C2=CC=C1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288075
Record name 1H-Indazole-4-methanol, α,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334405-61-6
Record name 1H-Indazole-4-methanol, α,1-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334405-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-4-methanol, α,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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